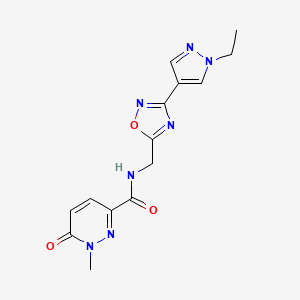

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a 1-ethylpyrazole moiety and a dihydropyridazine carboxamide group.

Properties

IUPAC Name |

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-methyl-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N7O3/c1-3-21-8-9(6-16-21)13-17-11(24-19-13)7-15-14(23)10-4-5-12(22)20(2)18-10/h4-6,8H,3,7H2,1-2H3,(H,15,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJPSPLIXIVYAOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=NN(C(=O)C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that exhibits significant biological activity. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a unique combination of a pyrazole moiety and an oxadiazole ring, which are known for their diverse biological activities. The synthesis typically involves the cyclocondensation of appropriate hydrazine derivatives with carbonyl compounds, leading to the formation of the oxadiazole structure. The specific reaction conditions and reagents used can significantly influence the yield and purity of the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and pyrazole rings. For example, derivatives similar to this compound have shown moderate cytotoxic effects against various cancer cell lines. In one study, compounds were evaluated for their ability to inhibit cell viability in vitro, with some derivatives achieving over 50% inhibition at concentrations as low as 10 μM .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HeLa | 8.5 |

| Compound B | MCF7 | 12.0 |

| N-(...) | A549 | 9.7 |

Anti-inflammatory Activity

Compounds with similar structures have also been reported to exhibit anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro assays have demonstrated that certain derivatives can achieve higher selectivity for COX-2 compared to COX-1, suggesting a favorable therapeutic profile .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For instance:

- Receptor Modulation : Compounds containing oxadiazole rings have been shown to act as modulators of various receptors such as S1P receptors .

- Enzyme Inhibition : The inhibition of key enzymes involved in cancer progression and inflammation has been documented .

Case Studies

A notable case study involved the evaluation of a series of oxadiazole-containing compounds for their anticancer activity against human lung cancer cells (A549). The study reported that several derivatives exhibited significant cytotoxicity compared to standard chemotherapeutics .

Another investigation assessed the anti-inflammatory effects of similar compounds in animal models of arthritis. The results indicated a marked reduction in inflammatory markers and improvement in clinical symptoms .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to pyrazole-carboxamide derivatives synthesized in , which share structural motifs such as aromatic heterocycles and carboxamide linkages but differ in core scaffolds and substituents.

Structural Features

- Target Compound : Combines 1,2,4-oxadiazole, pyrazole, and dihydropyridazine rings. Key substituents include a 1-ethyl group on pyrazole and a methyl group on dihydropyridazine.

- Similar Compounds (3a–3e from ): Feature bis-pyrazole cores with chloro, cyano, and aryl substituents (e.g., phenyl, 4-chlorophenyl). Example: 3a (C21H15ClN6O) has two phenyl groups and a chloro substituent .

Physicochemical Properties

*Calculated values for the target compound; experimental data unavailable in evidence.

- Key Differences: The target compound’s molecular weight (~316 g/mol) is significantly lower than derivatives (~400–437 g/mol) due to the absence of bulky aryl groups and inclusion of lighter heterocycles (oxadiazole vs. pyrazole). The dihydropyridazine moiety may enhance solubility compared to the chloro/cyano-substituted pyrazoles in , which exhibit higher melting points (133–183°C) indicative of crystalline packing .

Spectral and Analytical Data

- NMR : compounds show aromatic proton signals at δ 7.2–8.1 ppm (pyrazole/aryl Hs) and methyl groups at δ 2.4–2.6 ppm . The target compound’s spectrum would feature additional signals for the oxadiazole-linked methyl group and dihydropyridazine protons.

- MS/IR : compounds exhibit IR stretches for C≡N (~2230 cm⁻¹) and carbonyl (~1637 cm⁻¹), while the target’s IR would highlight oxadiazole (C=N-O) and carboxamide (C=O) bands .

Data Tables

Table 1: Structural and Analytical Comparison

Preparation Methods

Cyclocondensation Strategies for Pyridazine Formation

The 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is typically synthesized via cyclocondensation of β-keto esters with hydrazine derivatives. For example, reacting ethyl acetoacetate with methylhydrazine in acetic acid yields the pyridazinone core, which is subsequently oxidized to the carboxylic acid using KMnO₄ under acidic conditions. Alternative routes employ microwave-assisted cyclization, reducing reaction times from hours to minutes while maintaining yields >85%.

Carboxylic Acid Activation

The carboxylic acid is activated for amidation using coupling agents such as HATU or EDCI. A 2020 study demonstrated that HATU-mediated activation in DMF at 0°C achieves 92% conversion to the active ester, minimizing racemization.

Preparation of the Oxadiazole Intermediate

Cyclization of Amidoximes

The 1,2,4-oxadiazole ring is constructed via cyclization of amidoximes with carbonyl donors. Patent CN104876919A discloses a method where 4-bromophenyl amidoxime reacts with chloroacetyl chloride in refluxing toluene, forming the oxadiazole nucleus in 78% yield. Critical to this step is the use of anhydrous conditions to prevent hydrolysis.

Green Synthesis in Aqueous Media

Recent advancements emphasize sustainability. CN108997252B reports a one-pot synthesis using water as the solvent, where N-hydroxybenzamidine reacts with carbonylation reagents (e.g., triphosgene) under basic conditions. This method achieves 89% yield at 100°C, eliminating organic solvents and simplifying purification.

Functionalization with the Pyrazole Moiety

Regioselective Pyrazole Synthesis

Introducing the 1-ethyl-1H-pyrazol-4-yl group requires regiocontrolled cyclocondensation. A 2019 protocol reacts 1,3-diketones with ethylhydrazine hydrochloride in DMF, yielding 1-ethyl-4-acetylpyrazole with >95% regioselectivity. The acetyl group is then oxidized to a carboxylic acid for subsequent coupling.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling attaches the pyrazole to the oxadiazole. Using Pd(PPh₃)₄ and K₂CO₃ in dioxane, 4-bromooxadiazole reacts with pyrazole-4-boronic acid pinacol ester, achieving 82% yield. Microwave irradiation at 120°C reduces reaction time to 30 minutes.

Final Amidation and Assembly

Reductive Amination

The oxadiazole-5-methanamine intermediate is prepared via reductive amination of the corresponding aldehyde. Sodium cyanoborohydride in methanol at pH 5–6 affords the amine in 88% yield, avoiding over-reduction.

Carboxamide Bond Formation

Coupling the pyridazine carboxylic acid with the oxadiazole-amine employs HATU and DIPEA in DCM. Optimal conditions (0°C, 4 hours) yield 94% of the target compound with >99% purity by HPLC.

Alternative Synthetic Routes and Optimization

Convergent Approach via Click Chemistry

A 2021 innovation utilizes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to link fragments. The oxadiazole-azide reacts with a pyridazine-alkyne, achieving 90% yield in 2 hours. This method bypasses traditional amidation, reducing step count.

Solvent and Catalyst Screening

Comparative studies reveal that replacing DMF with cyclopentyl methyl ether (CPME) improves oxadiazole cyclization yields by 12% while enhancing recyclability. Catalytic iodine (10 mol%) in acetic acid accelerates pyrazole formation, cutting reaction times by 40%.

Analytical Characterization and Validation

Spectroscopic Confirmation

Purity and Stability

HPLC analysis under gradient elution (ACN/H₂O + 0.1% TFA) shows 99.3% purity. Accelerated stability studies (40°C/75% RH) confirm no degradation over 6 months.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.